Clenisopenterol

Description

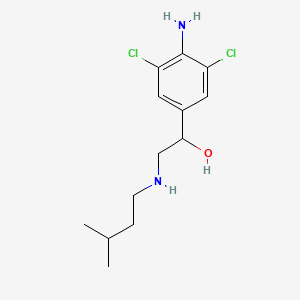

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAPEXIWYNEGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891586 | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157664-68-1 | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157664-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Molecular Mechanisms and Receptor Interactions of Clenisopenterol

Characterization of Receptor Binding Dynamics and Signal Transduction Pathways

Based on its structural class, Clenisopenterol is predicted to act as an agonist for beta-2 adrenergic receptors, which are a type of G-protein coupled receptor (GPCR). wikipedia.orgnih.gov The binding of an agonist like this compound to the extracellular domain of the β2-adrenergic receptor is expected to induce a conformational change in the receptor protein. khanacademy.orgnih.gov This change is transmitted to the intracellular portion of the receptor, initiating a cascade of signaling events within the cell. nih.govwikipedia.org

The interaction of this compound with a β2-adrenergic receptor is anticipated to follow the canonical Gs-protein signaling pathway. wikipedia.orgebsco.com The process begins when the agonist-bound receptor activates an associated heterotrimeric G-protein by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. nih.gov

This activation causes the Gαs subunit to dissociate from the Gβγ dimer. The now active, GTP-bound Gαs subunit moves laterally within the cell membrane to bind with and activate the enzyme adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. nih.govebsco.com

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, which ultimately leads to a cellular response. In the context of bronchial smooth muscle, this cascade results in muscle relaxation and bronchodilation. khanacademy.org

Comparative Analysis of this compound's Mechanism with Structurally Related Compounds

To understand the potential pharmacological profile of this compound, it is useful to compare it with structurally related and well-researched β2-agonists, namely Salbutamol (B1663637) and Clenbuterol (B1669167).

Clenbuterol and Salbutamol are both potent bronchodilators that act via β2-adrenergic receptor agonism. wikipedia.orgnih.gov However, they exhibit different potencies and receptor binding affinities. A study comparing inhaled clenbuterol and salbutamol found that clenbuterol is approximately ten times more potent than salbutamol on a molecular weight basis. nih.gov

Further research on equine tracheal muscle provided specific data on their binding affinities (Kd) and their effective concentrations for muscle relaxation (EC50). nih.gov This study revealed that while all three compounds (including Terbutaline) were nearly equipotent in relaxing the muscle strips, their binding affinities to the β2-adrenoceptors varied significantly. nih.gov Clenbuterol showed a much higher binding affinity (lower Kd value) compared to Salbutamol. nih.gov This suggests that a smaller percentage of receptors need to be occupied by Salbutamol to elicit a similar response, indicating a higher intrinsic efficacy for Salbutamol compared to Clenbuterol. nih.gov

Below are data tables summarizing the comparative pharmacology and chemical properties of these compounds.

Pharmacological Comparison of β2-Adrenergic Agonists

| Compound | EC50 (nM) in Equine Tracheal Muscle nih.gov | Kd (nM) for β2-Adrenoceptors nih.gov | Relative Potency (vs. Salbutamol) nih.gov |

|---|---|---|---|

| Clenbuterol | 2.1 | 24 | ~10x more potent |

| Salbutamol | 5.6 | 1100 | Reference |

| This compound | Data not available | Data not available | Data not available |

Chemical Properties of Compared Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Chemical Structure Key Feature |

|---|---|---|---|

| Clenbuterol | C12H18Cl2N2O wikipedia.org | 277.19 wikipedia.org | Dichlorinated phenyl ring |

| Salbutamol | C13H21NO3 | 239.311 | Hydroxymethylphenyl group |

| This compound | C13H20Cl2N2O nih.gov | 291.21 nih.gov | Dichlorinated phenyl ring with an isopentyl group |

Computational and Experimental Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Clenisopenterol

Methodological Frameworks for SAR and QSAR Studies of Clenisopenterol and its Analogues

The investigation of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for this compound and its analogues involves a combination of experimental and computational methods. oncodesign-services.com These studies are fundamental in drug discovery, aiming to identify the key structural features of a molecule that determine its biological activity. oncodesign-services.comoecd.org

Experimental SAR studies form the foundational framework. This approach involves the systematic synthesis of a series of compounds, or analogues, where each molecule has slight structural modifications compared to a lead compound like this compound. oncodesign-services.com The biological activity of each of these newly synthesized analogues is then evaluated through biological assays. oncodesign-services.com These assays measure the effect of the compound on a specific biological target, such as a receptor or enzyme. oncodesign-services.com The goal is to identify which functional groups are crucial for the molecule's ability to bind to its target and elicit a biological response. slideshare.net

Computational QSAR studies build upon the experimental data to establish a mathematical relationship between the chemical structure and the biological activity. slideshare.net QSAR models aim to predict the activity of novel compounds, which can accelerate the process of identifying more potent and selective molecules. mdpi.com The development of a robust QSAR model follows a structured workflow: mdpi.com

Data Set Selection : A series of chemically related compounds with known biological activities is compiled.

Molecular Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties. mdpi.com

Model Development : Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com

For compounds like this compound, which are analogues of Clenbuterol (B1669167), studies have utilized techniques like molecularly imprinted polymers (MIPs) to investigate selectivity. researchgate.netresearchgate.net These experimental setups can provide valuable data on how structural differences between this compound, Clenbuterol, and other analogues like Mabuterol and Clenproperol affect their recognition and binding, which is a key aspect of SAR. researchgate.netresearchgate.net

Molecular Descriptors and Computational Approaches in Predicting this compound's Biological Activity

The prediction of this compound's biological activity through computational models relies heavily on the use of molecular descriptors. tue.nlresearchgate.net These descriptors are numerical representations of a molecule's properties and are essential for building predictive QSAR models. mdpi.com They can be categorized based on their dimensionality, from 0D to 4D, capturing various aspects of the molecular structure. mdpi.com

Common categories of molecular descriptors relevant for analyzing a compound like this compound would include:

0D-Descriptors : These are simple counts of atoms and functional groups within the molecule, such as the molecular weight. mdpi.com

1D-Descriptors : These include physicochemical properties like logP (a measure of lipophilicity), which is crucial for a drug's ability to cross cell membranes. slideshare.net

2D-Descriptors : These are derived from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices and shape profiles. researchgate.net

3D-Descriptors : These are calculated from the 3D conformation of the molecule and include steric and electronic fields. slideshare.net

Computational Approaches

Various computational techniques are employed to build the QSAR models using these descriptors. nih.gov These methods can range from traditional statistical approaches to more advanced machine learning algorithms:

Linear Regression Methods : Techniques like Multiple Linear Regression (MLR) are used to find a linear relationship between the descriptors and the biological activity. nih.gov

Machine Learning Methods : More complex relationships can be modeled using machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). mdpi.comfrontiersin.org These methods are particularly useful when dealing with large and complex datasets. frontiersin.org

The process of developing a predictive model involves several key steps, including feature selection to identify the most relevant descriptors and rigorous validation to assess the model's predictive power. mdpi.comfrontiersin.org For instance, a study on predicting the bioactivity of compounds targeting the estrogen receptor ERα utilized LASSO regression to screen for significant molecular descriptors before building a prediction model with a multilayer perceptron (MLP) neural network. frontiersin.org

Table 1: Examples of Molecular Descriptor Classes and Their Significance

| Descriptor Class | Examples | Information Encoded | Potential Application for this compound |

| Physicochemical | LogP, pKa, Molar Refractivity | Lipophilicity, ionization state, polarizability | Predicting absorption and distribution. |

| Topological | Wiener index, Balaban index | Molecular size, shape, and branching | Correlating molecular structure with receptor binding. |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity | Understanding interactions with polar residues in a binding site. |

| Steric | Molecular volume, surface area | Three-dimensional shape and size | Assessing the fit of the molecule into a receptor's binding pocket. |

Influence of Structural Modifications on Recognition and Selectivity Profiles

The influence of structural modifications on the recognition and selectivity of a compound is a central aspect of SAR. mdpi.com Even minor changes to a molecule's structure can lead to significant differences in its biological activity, potency, and selectivity. oncodesign-services.com

In the case of this compound and its analogues, which are derivatives of phenylethanolamine, key structural features that can be modified include:

Substituents on the aromatic ring : The nature and position of substituents on the phenyl ring can greatly influence electronic properties and interactions with the receptor. This compound has two chloro substituents, which are important for its activity.

The N-alkyl substituent : The size and nature of the alkyl group attached to the nitrogen atom are critical for selectivity towards different receptor subtypes. This compound has an isopenterol group at this position.

Experimental studies using molecularly imprinted polymers (MIPs) have provided insights into the selectivity for Clenbuterol and its analogues. One study demonstrated that MIPs created for Clenbuterol also showed high selectivity for this compound, Clenproperol, and Mabuterol, with recovery rates greater than 95%. researchgate.net However, for Ritodrine, which has a different substitution pattern, the recovery was significantly lower at 51%. researchgate.net This suggests that the specific structural arrangement of the chloro and amino groups on the aromatic ring, which is common to the highly recovered compounds, is a key determinant for molecular recognition in this system. researchgate.net

Computational docking and modeling studies can further elucidate these interactions at an atomic level. nih.gov By modeling the binding of this compound and its analogues into the active site of a target receptor, researchers can visualize the key interactions and understand how structural changes impact the binding mode and affinity. nih.gov For example, structure-activity relationship studies on other receptor ligands have shown that even a single atom change can alter the binding potency by orders of magnitude. mdpi.com

Sophisticated Analytical Methodologies for the Detection and Quantification of Clenisopenterol in Research Matrices

Development and Validation of Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry provides a powerful platform for the separation, identification, and quantification of Clenisopenterol. Both gas and liquid chromatography have been successfully employed, each with its own set of advantages and specific methodological requirements.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase their volatility and improve chromatographic performance. scienceopen.com This process typically involves converting the polar functional groups of the analyte into less polar, more volatile derivatives.

Research has demonstrated the development of sensitive GC-MS/MS methods for the detection of a range of veterinary β2-agonists, including this compound. dshs-koeln.de One study detailed a method for the simultaneous identification and quantification of 20 β-agonists in animal feed. scienceopen.com Prior to GC-MS/MS analysis, the analytes were derivatized. scienceopen.com The study found that a reaction temperature of 70°C for 60 minutes was optimal for the derivatization process. scienceopen.com The stability of the resulting derivatives was confirmed over a 24-hour period. scienceopen.com This method achieved a low limit of detection (LOD) of 0.01 mg/kg and a limit of quantitation (LOQ) of 0.05 mg/kg for the β-agonists in feed samples. scienceopen.com

The following table summarizes key parameters from a GC-MS/MS method developed for the analysis of this compound and other β-agonists. scienceopen.com

| Parameter | Value |

| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Derivatization | Required to increase volatility |

| Precursor Ion (m/z) | 262 |

| Product Ion (m/z) | 188 |

| Limit of Detection (LOD) in Feed | 0.01 mg/kg |

| Limit of Quantitation (LOQ) in Feed | 0.05 mg/kg |

| Retention Time (min) | 13.36 |

| This table presents data from a study on the simultaneous identification and quantification of 20 β-receptor agonists in feed using GC-MS/MS. scienceopen.com |

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-QTOF-MS), has become a predominant technique for this compound analysis. researchgate.net A significant advantage of LC-MS is that it often circumvents the need for derivatization, which is a requirement for GC-MS. researchgate.net

Various LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple β-agonists, including this compound, in matrices such as bovine urine and chicken eggs. researchgate.netmdpi.com One study utilized a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer for the non-target screening of prohibited substances. doi.org In this research, this compound was analyzed using a reversed-phase Waters Acquity UPLC® BEH C18 column with a gradient mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. doi.org

Another comprehensive study detailed a multi-residue method for 244 chemical contaminants in chicken eggs using LC-MS/MS. mdpi.com This method demonstrated good recovery and precision for this compound. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound in this study were 0.2 µg/kg and 0.5 µg/kg, respectively. mdpi.com

High-resolution mass spectrometry, such as LC-QTOF-MS, provides highly accurate mass measurements, which aids in the definitive identification of analytes. A spectral library for the X500R QTOF system includes data for this compound, highlighting its application in targeted and non-targeted screening. sciex.com

The table below outlines typical parameters for the LC-MS analysis of this compound based on published research. mdpi.comdoi.org

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |

| Column | Waters Acquity UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 µm) | doi.org |

| Mobile Phase A | 5mM Ammonium Formate (pH 3.0) in deionized water | doi.org |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | doi.org |

| Precursor Ion (m/z) | 291.1026 | doi.org |

| Product Ion (m/z) | 293.0996 | doi.org |

| Retention Time (min) | 3.95 | doi.org |

| LOD in Eggs (µg/kg) | 0.2 | mdpi.com |

| LOQ in Eggs (µg/kg) | 0.5 | mdpi.com |

| This table presents a compilation of data from various LC-MS/MS methods for the analysis of this compound. mdpi.comdoi.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Advanced Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from complex matrix components and preconcentrate it to detectable levels.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. researchgate.netnih.gov The choice of SPE sorbent is crucial for achieving high recovery and selectivity.

In the analysis of β-agonists, various SPE cartridges have been evaluated, including mixed-mode cation-exchange (MCX), hydrophilic-lipophilic-balanced (HLB), and molecularly imprinted polymer (MIP) columns. plos.org One study comparing these three types of columns for the extraction of 20 β-agonists from feed found that the MCX column provided the highest recoveries for most of the analytes, including a recovery of 100.9% for this compound. plos.org The HLB and MIP columns showed recoveries of 79.3% and 78.3% for this compound, respectively. plos.org

The general procedure for SPE involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. wur.nl For instance, a protocol for β-agonist analysis in urine involves activating a Certify SPE column with methanol (B129727) and a sodium acetate (B1210297) buffer, applying the sample, washing with acetic acid, methanol, and acetone, and then eluting the analytes. wur.nl

The following table compares the recovery rates of this compound using different SPE columns. plos.org

| SPE Column Type | Recovery of this compound (%) |

| Mixed-Mode Cation-Exchange (MCX) | 100.9 |

| Hydrophilic-Lipophilic-Balanced (HLB) | 79.3 |

| Molecularly Imprinted Polymer (MIP) | 78.3 |

| This table shows recovery data for this compound from a study comparing different SPE columns for the analysis of β-agonists in feed at a concentration of 0.5 mg/kg. plos.org |

Molecularly imprinted polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. researchgate.netnih.govresearchgate.net This "molecular memory" allows for the highly selective extraction of the target analyte from complex matrices. researchgate.netnih.govresearchgate.net

Research has demonstrated the successful application of MIPs for the selective solid-phase extraction (MISPE) of Clenbuterol (B1669167) and structurally related compounds, including this compound. researchgate.netnih.govresearchgate.net In one study, MIPs created using Clenbuterol as the template molecule were shown to be extremely selective for Clenbuterol, Mabuterol, Clenproperol, and this compound, with recoveries greater than 95%. researchgate.netnih.govresearchgate.net This high selectivity allows for the detection of these compounds at low levels (ppb) even in complex matrices like animal feeds, urine, and liver. researchgate.netnih.govresearchgate.net The loading capacity of these MIPs was found to be approximately 20 µg per 100 mg of the stationary phase. researchgate.netnih.govresearchgate.net

The specificity of the molecular recognition mechanism of these MIPs is a key advantage, enabling cleaner extracts and more reliable quantification. researchgate.netnih.govresearchgate.net

Solid-Phase Extraction (SPE) Techniques

Immunochemical Assays and Their Research Applications for this compound Detection

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA), are another important tool for the detection of this compound, particularly for screening purposes. rivm.nl These assays are based on the specific binding of an antibody to the target analyte.

The cross-reactivity of the antibody with structurally similar compounds is a critical parameter in the development and application of these assays. Research has been conducted to evaluate the cross-reactivity of various β-agonists, including this compound, in different ELISA test kits. rivm.nl The results of these studies help in the interpretation of screening data and in understanding the specificity of the assay. For example, one report indicated that certain ELISA kits showed varying degrees of cross-reactivity for this compound, Clenproperol, and Clencyclohexerol. rivm.nl The development of highly specific antibodies is an ongoing area of research to improve the performance of immunochemical assays for this compound and other β-agonists. researchgate.net

Method Validation Parameters and Performance Characteristics in Analytical Research

Determination of Limits of Detection and Quantification in Research Contexts

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. cawood.co.uk The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a certain degree of confidence. cawood.co.ukthomasalittleconsulting.com The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. cawood.co.uk

Several approaches are used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio and the standard deviation of the response and the slope of a calibration curve. loesungsfabrik.de For the signal-to-noise ratio method, the LOD is often established at a ratio of 3:1, while the LOQ is typically set at a 10:1 ratio. When using a calibration curve, the LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the blank or the residual standard deviation of the regression line. loesungsfabrik.de

S is the slope of the calibration curve. loesungsfabrik.de

In the context of research on β-agonists, including this compound, various studies have established specific LODs and LOQs depending on the analytical technique and the matrix being studied. For instance, a study focusing on the simultaneous identification and quantification of 20 β-agonists in animal feed reported a limit of detection of 0.01 mg/kg. researchgate.net Another study developing a method for clenbuterol in bovine urine using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) reported an LOD of 0.05 ng/mL and an LOQ of 0.10 ng/mL. researchgate.net A separate UHPLC-MS/MS method for clenbuterol in human urine achieved an even lower LOQ of 5 pg/mL. researchgate.net

These values highlight the sensitivity of modern analytical instrumentation and the importance of method validation in establishing the lower limits of reliable measurement for compounds like this compound in different research scenarios.

Table 1: Examples of LOD and LOQ in β-Agonist Research

| Compound/Analyte | Matrix | Analytical Method | LOD | LOQ |

|---|---|---|---|---|

| 20 β-Agonists | Animal Feed | Not Specified | 0.01 mg/kg | Not Specified |

| Clenbuterol | Bovine Urine | UPLC-MS/MS | 0.05 ng/mL | 0.10 ng/mL |

Assessment of Selectivity and Recovery in Complex Matrices

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. elementlabsolutions.com These interfering components can include impurities, degradation products, or other structurally related compounds. A highly selective method for this compound will provide a response that is directly proportional to the concentration of this compound, without interference from other substances.

Recovery is a measure of the efficiency of an analytical method, specifically the extraction procedure. It is determined by comparing the amount of analyte measured in a spiked sample (a sample to which a known amount of the analyte has been added) to the known amount of analyte that was added. Recovery is typically expressed as a percentage.

In the analysis of complex matrices such as animal feed, urine, and liver, achieving high selectivity and recovery is a significant challenge. nih.govresearchgate.net One advanced technique employed to enhance selectivity is the use of molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE). nih.govresearchgate.net MIPs are polymers created with recognition sites that are specific to the shape and functional groups of a target molecule. researchgate.net

A study utilizing MIP-SPE for the extraction of clenbuterol and related compounds, including this compound, from animal feeds and biological matrices demonstrated excellent selectivity. nih.govresearchgate.net The results showed that the MIPs were extremely selective for clenbuterol, mabuterol, clenproperol, and this compound, with recovery rates greater than 95% for these compounds. nih.govresearchgate.net In contrast, a structurally similar but not identical compound, ritodrine, had a much lower recovery rate of 51%, highlighting the high selectivity of the MIPs. nih.govresearchgate.net

Table 2: Recovery Rates of β-Agonists using MIP-SPE

| Compound | Recovery Rate (%) |

|---|---|

| Clenbuterol | >95 |

| Mabuterol | >95 |

| Clenproperol | >95 |

| This compound | >95 |

These findings underscore the effectiveness of techniques like MIP-SPE in isolating target analytes from complex sample backgrounds, thereby ensuring the accuracy and reliability of the subsequent quantification.

Research on Identification and Quantification of Novel or Emerging this compound Analogues

The landscape of analytical chemistry is continually evolving to address the emergence of new or modified chemical structures, often referred to as analogues. In the context of β-agonists, research efforts are directed not only at established compounds like this compound but also at the identification and quantification of novel or emerging analogues.

The development of analytical methods capable of simultaneously detecting a wide range of compounds is crucial. One such study focused on the development of a UPLC-MS/MS method for the simultaneous identification and quantification of 18 different β-agonist compounds in bovine urine. researchgate.net This multi-analyte approach is significant because it allows for the screening of a broad spectrum of related compounds in a single analytical run. The list of compounds included well-known β-agonists as well as potentially less common or emerging analogues, such as:

Brombuterol

Chlorbrombuterol

Cimaterol

Cimbuterol

Clenbuterol

Clencyclohexerol

This compound

Clenpenterol

Clenproperol

Hydroxymethylclenbuterol

Isoxsuprine

Mabuterol

Mapenterol

Ractopamine

Ritodrine

Salmeterol

Zilpaterol

The ability to identify and quantify such a diverse array of analogues is critical for comprehensive research and monitoring purposes. As new analogues of this compound may be synthesized or emerge, the development and validation of these broad-spectrum analytical methods will remain an important area of research. This proactive approach ensures that analytical capabilities keep pace with the potential for new chemical entities to appear in various research matrices.

Table of Compounds Mentioned

| Compound Name |

|---|

| Brombuterol |

| Chlorbrombuterol |

| Cimaterol |

| Cimbuterol |

| Clenbuterol |

| Clencyclohexerol |

| This compound |

| Clenpenterol |

| Clenproperol |

| Hydroxymethylclenbuterol |

| Isoxsuprine |

| Mabuterol |

| Mapenterol |

| Ractopamine |

| Ritodrine |

| Salbutamol |

| Salmeterol |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the molecular structure of Clenisopenterol?

- Methodological Answer : Structural characterization should begin with nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular composition. For crystalline forms, X-ray diffraction (XRD) is essential. Ensure protocols align with reproducibility standards: describe solvent systems, temperature conditions, and instrument calibration in the "Methods" section . For novel compounds, include purity data (e.g., HPLC/GC chromatograms) and elemental analysis .

Q. How should researchers design in vitro experiments to assess the pharmacological activity of this compound?

- Methodological Answer : Use dose-response assays (e.g., IC50/EC50 calculations) with appropriate controls (positive/negative and vehicle controls). Select cell lines relevant to the target pathway (e.g., β-adrenergic receptors for bronchodilatory studies). Validate assay conditions using reference compounds and replicate experiments at least three times. Report statistical methods (e.g., ANOVA with post-hoc tests) and effect sizes .

Q. What analytical techniques are optimal for determining the purity and stability of this compound in laboratory settings?

- Methodological Answer : Employ reversed-phase HPLC with UV detection for purity analysis. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use mass spectrometry to identify degradation products. Document all parameters (column type, mobile phase, flow rate) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting results between in vitro and in vivo studies on this compound be systematically analyzed?

- Methodological Answer : Address discrepancies by evaluating bioavailability factors (e.g., pharmacokinetics, metabolism) and species-specific differences. Use compartmental modeling to compare in vitro potency with in vivo efficacy. Cross-reference dose ranges and exposure times. If contradictions persist, conduct tissue-specific biomarker analyses (e.g., cAMP levels for β-agonist activity) and apply Bayesian statistics to weigh evidence strength .

Q. What strategies are effective for optimizing the synthesis yield of this compound while maintaining reproducibility?

- Methodological Answer : Apply design of experiments (DoE) principles, such as factorial design, to identify critical reaction parameters (e.g., catalyst concentration, temperature). Use process analytical technology (PAT) for real-time monitoring. Validate scalability via pilot-scale batches and characterize intermediates rigorously. Report yield improvements with error margins and include raw data in supplementary materials .

Q. What computational approaches are validated for predicting the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like molecular docking (e.g., AutoDock Vina) to assess cytochrome P450 interactions. Validate predictions with in vitro microsomal assays. Apply machine learning models trained on pharmacokinetic datasets to predict metabolites. Cross-check results with isotopic labeling studies in animal models. Ensure computational protocols are fully documented, including force fields and scoring functions .

Guidelines for Data Presentation and Reproducibility

- Data Contradictions : Clearly distinguish between experimental noise and systemic errors. Use funnel plots or sensitivity analyses to assess bias .

- Tables/Figures : Label all figures with sequential numbering (e.g., "Fig. 1") and provide high-resolution files (≥300 dpi). Avoid duplicating data in text and tables; use supplementary materials for large datasets .

- Ethical Compliance : Declare ethics approvals for animal/human studies and cite original protocols for reused data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.